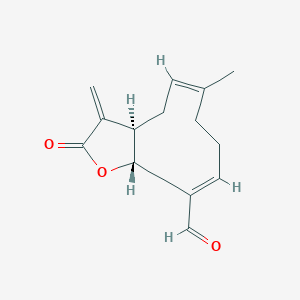
Frutescin - Chrysanthemum segetum (corn marigold)
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The extraction of frutescin from Chrysanthemum segetum involves several steps. Initially, the plant material is dried and ground into a fine powder. This powder is then subjected to solvent extraction using solvents such as ethanol or methanol. The extract is concentrated and purified using techniques like chromatography to isolate frutescin.
Industrial Production Methods: On an industrial scale, the production of frutescin involves large-scale cultivation of Chrysanthemum segetum. The harvested plants are processed in extraction facilities where advanced techniques like supercritical fluid extraction may be employed to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure consistency and efficacy.
Análisis De Reacciones Químicas
Types of Reactions: Frutescin undergoes various chemical reactions, including:
Oxidation: Frutescin can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Frutescin can participate in substitution reactions where functional groups are replaced by others, often using catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon, reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of frutescin with altered functional groups.
Aplicaciones Científicas De Investigación
Frutescin has been extensively studied for its applications in:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a natural insecticide due to its pyrethrin content.
Medicine: Explored for its anti-inflammatory and antioxidant properties, making it a candidate for therapeutic applications.
Industry: Utilized in the production of natural dyes and as a component in eco-friendly pesticides.
Mecanismo De Acción
The mechanism of action of frutescin involves its interaction with various molecular targets. In biological systems, frutescin exerts its effects by modulating pathways related to inflammation and oxidative stress. It targets enzymes and receptors involved in these pathways, thereby exerting its therapeutic effects. In its role as an insecticide, frutescin affects the nervous system of insects, leading to paralysis and death.
Comparación Con Compuestos Similares
Frutescin can be compared with other compounds derived from the Chrysanthemum genus, such as pyrethrins and cinerins. While all these compounds share insecticidal properties, frutescin is unique due to its specific molecular structure and the range of its applications. Similar compounds include:
Pyrethrins: Known for their potent insecticidal activity.
Cinerins: Another group of insecticidal compounds with a similar mode of action.
Frutescin stands out due to its broader range of applications beyond insecticidal use, including its potential therapeutic benefits.
Propiedades
IUPAC Name |
(3aR,5Z,9E,11aS)-6-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-10-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-4-3-5-12(9-16)8-14-13(7-6-10)11(2)15(17)18-14/h5-6,9,13-14H,2-4,7-8H2,1H3/b10-6-,12-5+/t13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOKNXVZMNZEGP-XQPVGIKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(CC(=CCC1)C=O)OC(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/C[C@H]2[C@H](C/C(=C\CC1)/C=O)OC(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















